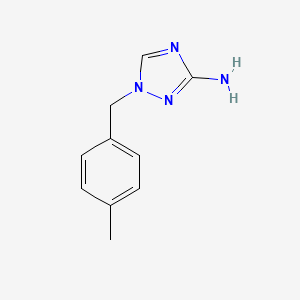

1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” is a derivative of the class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” were not found, triazoles are often synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction typically involves the reaction of azides and alkynes to form 1,2,3-triazoles .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications

Synthesis and Chemical Properties

1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine, as part of the broader 1,2,4-triazole derivatives, has been explored for its synthetic versatility and chemical properties. These compounds are synthesized through various chemical reactions, including multi-component reactions that involve primary amines, ketones, and azides to form heterocyclic aromatic rings, such as the 1,2,3-triazole (V. Vo, 2020). The structural diversity of 1,2,4-triazole derivatives, including those with 4-methylbenzyl substitutions, is further expanded through the formation of various substituted and functionalized compounds, showcasing the adaptability of these triazole cores in synthetic chemistry (H. Bektaş et al., 2010).

Catalytic and Environmental Applications

The utility of 1,2,4-triazole derivatives extends into catalysis and environmental remediation. For instance, these compounds are investigated for their role in catalytic processes that involve hydrogen borrowing strategies, facilitating efficient C-N bond formation under solvent-free conditions. This highlights their potential in sustainable chemistry practices (S. N. Donthireddy et al., 2020). Additionally, the environmental applications are seen in the development of molecularly imprinted polymers using triazole-based monomers for the catalytic hydrolysis of hazardous organophosphorus pesticides, demonstrating the environmental mitigation potential of these compounds (Ruiyu Wang et al., 2019).

Antimicrobial and Antifungal Activities

The biological properties of 1,2,4-triazole derivatives have been a significant area of research, with several studies demonstrating their antimicrobial and antifungal activities. These compounds exhibit varying degrees of effectiveness against a range of microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (H. Bektaş et al., 2010; V. Yilmaz et al., 2005).

Material Science and Engineering

In material science, 1,2,4-triazole derivatives are explored for their potential in creating new materials with unique properties. For example, their incorporation into metal-organic frameworks (MOFs) can lead to structures with specific functionalities, such as gas/vapor sorption and sensing capabilities (Prasenjit Das & S. Mandal, 2018). This underscores the versatility of 1,2,4-triazole derivatives in designing functional materials for various applications.

Future Directions

The future research directions could involve studying the biological activity of “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” and its derivatives, as well as exploring its potential applications in medicinal chemistry. Further studies could also focus on optimizing its synthesis and improving our understanding of its mechanism of action .

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJENJLESGSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2666381.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2666382.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide](/img/structure/B2666391.png)